molecular formula C9H17NO3 B064460 cis-1-(Boc-amino)-2-(hydroxymethyl)cyclopropane CAS No. 162129-49-9

cis-1-(Boc-amino)-2-(hydroxymethyl)cyclopropane

Cat. No.: B064460
CAS No.: 162129-49-9
M. Wt: 187.24 g/mol
InChI Key: OCKKMJSVLVALMF-RNFRBKRXSA-N
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Description

Cis-1-(Boc-amino)-2-(hydroxymethyl)cyclopropane is a chemical compound that has gained significant attention in the field of medicinal chemistry. The compound is a cyclopropane-based amino alcohol that has been found to exhibit various biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of cis-1-(Boc-amino)-2-(hydroxymethyl)cyclopropane is not fully understood. However, it is believed to act by inhibiting the activity of specific enzymes involved in various cellular processes. The compound has been found to inhibit the activity of DNA polymerase, which is essential for DNA replication. It has also been found to inhibit the activity of RNA polymerase, which is involved in the transcription of RNA.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. The compound has been found to induce apoptosis in cancer cells, which is a process of programmed cell death. It has also been found to inhibit the replication of certain viruses, including HIV and hepatitis C virus. In addition, the compound has been found to exhibit antibacterial activity against various bacterial strains.

Advantages and Limitations for Lab Experiments

Cis-1-(Boc-amino)-2-(hydroxymethyl)cyclopropane has several advantages for lab experiments. The compound is readily available and can be synthesized using a relatively simple process. It is also stable under normal laboratory conditions. However, the compound has some limitations, including its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of cis-1-(Boc-amino)-2-(hydroxymethyl)cyclopropane. One potential direction is the development of new drugs based on the compound. The compound has shown promising results in preclinical studies, and further research is needed to determine its potential as a therapeutic agent. Another potential direction is the study of the compound's mechanism of action. Further research is needed to fully understand how the compound works at the molecular level. Finally, the compound's potential use in the development of new diagnostic tools should also be explored.

Synthesis Methods

Cis-1-(Boc-amino)-2-(hydroxymethyl)cyclopropane can be synthesized using a multi-step process that involves the reaction of cyclopropanecarboxylic acid with tert-butylamine to form the corresponding amide. The amide is then reduced using sodium borohydride to form the amine. The amine is further treated with formaldehyde and sodium borohydride to obtain the desired amino alcohol.

Scientific Research Applications

Cis-1-(Boc-amino)-2-(hydroxymethyl)cyclopropane has been extensively studied for its potential use in the development of new drugs. The compound has been found to exhibit various biological activities, including anticancer, antiviral, and antibacterial properties. It has also been studied for its potential use in the treatment of neurological disorders.

Properties

IUPAC Name

tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopropyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-7-4-6(7)5-11/h6-7,11H,4-5H2,1-3H3,(H,10,12)/t6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCKKMJSVLVALMF-RNFRBKRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@@H]1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10641004
Record name tert-Butyl [(1R,2S)-2-(hydroxymethyl)cyclopropyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170299-61-3
Record name tert-Butyl [(1R,2S)-2-(hydroxymethyl)cyclopropyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopropyl]carbamate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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